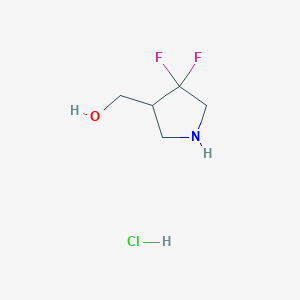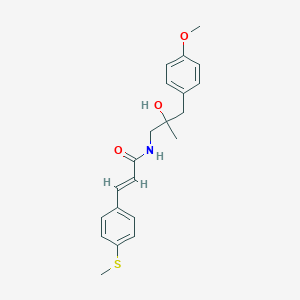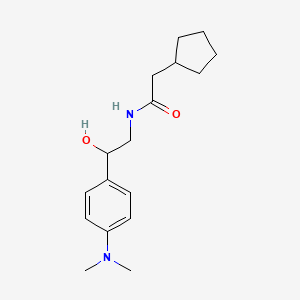
N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a benzyl group (C6H5CH2). The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an amide group (-CONH2), a but-2-yn-1-yl group (a four-carbon chain with a triple bond), and a benzyl group (C6H5CH2). Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, the pyridine ring could undergo electrophilic substitution, and the triple bond in the but-2-yn-1-yl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in water, while the benzyl group could increase its solubility in organic solvents .科学研究应用
HDAC 抑制剂的发现和合成
一个重要的研究领域涉及组蛋白脱乙酰酶 (HDAC) 抑制剂的发现,例如 MGCD0103,它被描述为一种同种型选择性小分子 HDAC 抑制剂。该化合物在抑制癌细胞增殖、诱导组蛋白乙酰化、p21 蛋白表达、细胞周期停滞和细胞凋亡方面显示出前景。其口服生物利用度和体内显着的抗肿瘤活性突出了其作为抗癌药物的潜力 (Zhou et al., 2008)。
异双功能偶联剂的合成
研究还集中在异双功能偶联剂的合成上,这对于蛋白质和酶的化学选择性缀合至关重要。一个例子包括合成复杂偶联剂 (12),该偶联剂以极好的总收率和纯度开发用于多克级数量。此类方法对于制备其他类似偶联剂至关重要 (Reddy et al., 2005)。
具有增强发射的的发光化合物
另一个应用领域涉及吡啶基取代的苯甲酰胺,它们表现出聚集增强发射 (AEE) 和多刺激响应特性。这些化合物已针对其光谱测量进行了表征,并在 DMF 溶液和固态中均表现出发光特性,在水-DMF 溶液中形成具有增强发射的纳米聚集体 (Srivastava et al., 2017)。
来自杂环甲酰胺的抗精神病药
已经探索了杂环甲酰胺作为潜在抗精神病药物的合成和评估。这些类似物经过评估,可以结合多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体,表现出与参考化合物相当的体内活性,具有有希望的特征,可进一步评估为潜在抗精神病药物 (Norman et al., 1996)。
未来方向
属性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(14-15-7-3-2-4-8-15)12-6-5-11-19-18(23)16-9-10-17(22)20-13-16/h2-4,7-10,13H,11-12,14H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBROSDXKFMDHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CNC(=O)C=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2591866.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)
![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)


